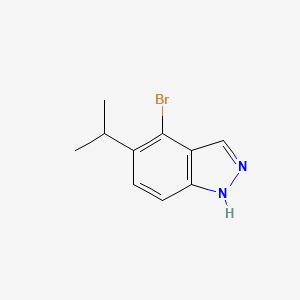

4-Bromo-5-isopropyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-propan-2-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)7-3-4-9-8(10(7)11)5-12-13-9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZRMRNUPRUYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626541 | |

| Record name | 4-Bromo-5-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610796-21-9 | |

| Record name | 4-Bromo-5-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Isopropyl 1h Indazole and Its Analogues

Foundational Strategies for Indazole Core Synthesis

The construction of the indazole (benzopyrazole) core is the initial and crucial step in the synthesis of 4-bromo-5-isopropyl-1H-indazole and its analogs. Over the years, a variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.

Classical Cyclization Reactions for Benzopyrazole Formation

Classical methods for indazole synthesis often involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring through various cyclization strategies. A common approach involves the diazotization of o-alkylanilines followed by cyclization. For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid at room temperature, followed by an intramolecular cyclization involving the methyl group, provides a straightforward route to 1H-indazole smolecule.com. Another well-established method is the reaction of 2-halobenzaldehydes or 2-haloketones with hydrazine (B178648), which proceeds via a condensation reaction followed by an intramolecular nucleophilic substitution to form the indazole ring system thieme-connect.de.

A notable classical approach is the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydrazine. In this procedure, the mixture is heated under reflux, leading to the formation of 5-bromo-1H-indazole in good yield after purification . This method highlights the utility of ortho-halobenzaldehydes as precursors for substituted indazoles.

Furthermore, the synthesis of indazol-3-ones, which can be precursors to other indazole derivatives, can be achieved through photochemical methods. For example, o-nitrobenzyl alcohols can be photochemically converted in situ to o-nitrosobenzaldehydes, which then react with primary amines to form 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature ucdavis.edu.

The table below summarizes key classical cyclization reactions for the synthesis of indazole and its derivatives.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| o-Toluidine | NaNO₂, Acetic Acid, Room Temperature | 1H-Indazole | Not specified | smolecule.com |

| 5-Bromo-2-fluorobenzaldehyde | Hydrazine, Reflux | 5-Bromo-1H-indazole | Not specified | |

| o-Nitrobenzyl alcohol, n-Butylamine | UV light, PBS solution, 30 °C | 2-Butyl-1,2-dihydro-3H-indazol-3-one | 55 | ucdavis.edu |

Transition Metal-Catalyzed Approaches in Indazole Construction

In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering high efficiency, regioselectivity, and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in this area. For example, a variety of substituted indazoles can be prepared from 2-bromobenzaldehydes and arylhydrazines using palladium catalysis with phosphine (B1218219) ligands googleapis.com.

Another significant advancement is the silver(I)-mediated intramolecular oxidative C-H amination. This method allows for the construction of diverse 1H-indazoles and is particularly effective for the synthesis of 3-substituted indazoles, which can be challenging to prepare via other C-H amination methods. Mechanistic studies suggest that this reaction proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant ambeed.com.

Copper-catalyzed reactions also play a crucial role in modern indazole synthesis. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles, provides an efficient route to 2H-indazoles mdpi.com.

The following table presents examples of transition metal-catalyzed syntheses of indazole derivatives.

| Starting Material(s) | Catalyst and Conditions | Product | Yield (%) | Reference |

| 2-Bromobenzaldehyde, Arylhydrazine | Pd(OAc)₂, dppf, NaOtBu, Toluene, 100 °C | 1-Aryl-1H-indazole | Not specified | googleapis.com |

| N-Aryl-N'-(2-iodobenzoyl)hydrazines | Ag₂O, K₂S₂O₈, DMF, 120 °C | 3-Aryl-1H-indazoles | up to 85 | ambeed.com |

| 2-Bromobenzaldehyde, Primary amine, NaN₃ | Cu₂O nanoparticles, PEG-300 | 2-Substituted-2H-indazoles | Not specified | mdpi.com |

Directed Synthesis of this compound

The synthesis of the specifically substituted this compound requires a strategic approach that involves the formation of the indazole core followed by or concurrent with the introduction of the bromo and isopropyl groups at the desired positions.

Precursor Functionalization and Regioselective Bromination

A plausible synthetic route to this compound can be envisioned starting from a suitably substituted aniline (B41778) precursor. For instance, a synthetic pathway analogous to the one described for 4-bromo-5-methyl-1H-indazole could be employed google.com. This would likely involve starting with an aniline derivative that already contains the isopropyl group at the meta-position relative to the amino group.

Regioselective bromination is a key step in the synthesis of the target molecule. The bromination of indazoles can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of the indazole ring rsc.orggoogle.com. The reaction conditions, such as the solvent and temperature, can be optimized to achieve the desired regioselectivity. For example, a metal-free regioselective halogenation of 2H-indazoles using NBS has been reported to yield mono-halogenated products with high selectivity by carefully tuning the reaction conditions rsc.orgnih.gov. While direct bromination at the C4 position of a 5-isopropyl-1H-indazole has not been explicitly detailed, the principles of electrophilic aromatic substitution on the indazole ring suggest that the electronic and steric effects of the isopropyl group would influence the position of bromination.

The table below provides examples of regioselective bromination of indazole derivatives.

| Substrate | Brominating Agent and Conditions | Product(s) | Yield (%) | Reference |

| 2-Phenyl-2H-indazole | NBS, EtOH, 50 °C | 3-Bromo-2-phenyl-2H-indazole | 80-98 | nih.gov |

| 2-Phenyl-2H-indazole | Br₂ | 3-Bromo-2-phenyl-2H-indazole and di-bromo isomers | Low selectivity | rsc.org |

| 2,6-Dichlorobenzonitrile | Bromine, Sulfuric acid | 2,6-Dichloro-3-bromobenzonitrile | 38-45 (overall yield to final product) | chemrxiv.org |

Introduction of the Isopropyl Moiety through Strategic Alkylation

The introduction of the isopropyl group at the 5-position of the indazole ring is a critical transformation. One potential strategy is to start with a precursor that already contains the isopropyl group, such as 4-isopropylaniline. However, if starting from a pre-formed bromo-indazole, a direct isopropylation at the C5 position would be challenging.

A more feasible approach would be to construct the indazole ring from a precursor already bearing the isopropyl group. For example, a synthetic sequence could start from 4-isopropylaniline, which would be functionalized and then cyclized to form the 5-isopropyl-1H-indazole. Subsequent regioselective bromination at the 4-position would then yield the target compound.

Alternatively, Friedel-Crafts type reactions on a suitable precursor could be considered for introducing the isopropyl group, although such reactions on the indazole ring itself are not well-documented and may lead to a mixture of products.

A patent for the synthesis of 1-isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]- rsc.orgnih.govresearchgate.netoxadiazol-2-yl}-1H-indazole oxalate (B1200264) demonstrates the introduction of an isopropyl group at the N1 position of the indazole ring, which is a common modification but does not address C5-isopropylation nih.gov.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

For the indazole ring formation, the choice of solvent, temperature, and reaction time can significantly impact the yield. For instance, in the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline, the cyclization step using isoamyl nitrite was carried out in refluxing chloroform (B151607) for 20 hours .

In the bromination step, the choice of brominating agent and solvent is critical for regioselectivity and yield. Studies on the bromination of 2H-indazoles have shown that using NBS in ethanol (B145695) at 50°C provides good yields of the 3-bromo derivative nih.gov. The optimization of base and solvent in ultrasound-assisted bromination of indazoles has also been explored, with Na₂CO₃ in ethanol being identified as optimal conditions nih.gov.

For any potential cross-coupling reactions to introduce the isopropyl group, parameters such as the choice of catalyst, ligand, base, and solvent would need to be carefully screened to maximize the yield and minimize side products.

The following table provides examples of how reaction conditions have been optimized for key transformations in the synthesis of substituted indazoles.

| Reaction | Substrate | Optimized Conditions | Product Yield (%) | Reference |

| Indazole Cyclization | 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Chloroform, Reflux, 20 h | 94 | |

| Bromination | 2-Phenyl-2H-indazole | NBS, Na₂CO₃, EtOH, 40 °C, Ultrasound | 95 | nih.gov |

| N-Alkylation | Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | 38 (N1-isomer), 46 (N2-isomer) | beilstein-journals.org |

Parallel Synthesis and Library Generation of this compound Derivatives

Parallel synthesis has emerged as a powerful tool for accelerating the drug discovery process by enabling the simultaneous synthesis of a large number of compounds. This approach is particularly well-suited for generating libraries of structurally related indazole derivatives for high-throughput screening.

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry provides a systematic approach to generate large and diverse chemical libraries. For the synthesis of this compound derivatives, combinatorial strategies often involve the use of a common scaffold that can be functionalized with a variety of building blocks. This allows for the rapid exploration of the chemical space around the core indazole structure.

One common strategy involves the use of appropriately substituted hydrazines as key synthons in nucleophilic aromatic substitution reactions. ingentaconnect.com This method allows for the early introduction of desired alkyl groups, and purification can be streamlined using resin capture methodology. ingentaconnect.com The focus of such a library could be to explore substituents that project into the three available regions of space from the low molecular weight indazole core. ingentaconnect.com

| Starting Material | Key Reaction | Diversification Point | Purification |

|---|---|---|---|

| Substituted Hydrazines | Nucleophilic Aromatic Substitution | Alkyl groups on hydrazine | Resin Capture |

| 2-Halobenzaldehydes | Three-component reaction with amines and sodium azide | Various primary amines | Not specified |

Solid-Phase Synthesis Techniques for Indazole Scaffolds

Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, including simplified purification and the potential for automation. rsc.org While the solid-phase synthesis of indazoles has been less explored compared to other heterocycles, several methods have been developed. rsc.org

One approach involves a modular synthesis of highly substituted indazoles on a solid support where the heterocyclic nitrogen atoms are derived from diazonium salts cleaved from a triazene-containing resin. rsc.orgrsc.org This strategy allows for the formation of the indazole and cleavage from the resin in a single step. rsc.org The scope of this method has been explored, considering factors like the influence of substituents on the formation of the heterocyclic core. rsc.org

Another solid-phase strategy involves the immobilization of indazole-3-carboxylic acid onto a solid support. researchgate.net The indazolic NH can then be derivatized to introduce a variety of functional groups, including sulfonamides, ureas, amides, carbamates, and amines, leading to a library of 1,3-disubstituted indazole derivatives. researchgate.net

A traceless solid-phase synthesis of 3,4-dihydropyrazino[1,2-b]indazoles has also been developed, utilizing commercially available building blocks and mild reaction conditions suitable for combinatorial library synthesis. acs.org

| Strategy | Key Features | Resulting Derivatives |

|---|---|---|

| Triazene Resin Cleavage | Modular synthesis, single-step indazole formation and cleavage. rsc.org | Highly substituted indazoles. rsc.orgrsc.org |

| Immobilized Indazole-3-carboxylic acid | Derivatization of the indazolic NH. researchgate.net | 1,3-Disubstituted indazoles. researchgate.net |

| Traceless Synthesis | Uses commercially available building blocks, mild conditions. acs.org | 3,4-Dihydropyrazino[1,2-b]indazoles. acs.org |

Advanced Reaction Methodologies for Structural Variants

Recent advancements in synthetic organic chemistry have provided new tools for creating structural variants of indazoles, including the this compound scaffold. These methods often utilize transition-metal catalysis and other modern synthetic strategies to achieve high efficiency and selectivity. benthamdirect.com

Transition-metal-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful methods for introducing aryl and other substituents onto the indazole core. For instance, a polymer-bound aryl iodide can undergo a Suzuki coupling with a boronic acid to introduce additional functionalities. rsc.org

Flow chemistry has emerged as a safe and scalable method for synthesizing indazoles, particularly for reactions that require high temperatures and involve potentially hazardous reagents like hydrazine. acs.org This technique allows for rapid synthesis and scale-up of a range of N-methylated indazoles and their analogs. acs.org

Other advanced methodologies include:

1,3-Dipolar Cycloadditions: Reactions between in situ generated nitrile imines and benzyne (B1209423) can afford N(1)-C(3) disubstituted indazoles in moderate to excellent yields. researchgate.net

C-H Activation/Annulation: Ruthenium(II)-catalyzed C-H activation followed by annulation provides a route to indazole derivatives through the formation of C-C and C-N bonds. researchgate.net

Multi-component Reactions: Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide offer an efficient route to 2H-indazoles. organic-chemistry.org

These advanced methods, coupled with combinatorial and solid-phase techniques, provide a robust toolkit for the synthesis of diverse libraries of this compound derivatives, facilitating the discovery of new therapeutic agents.

Advanced Spectroscopic and Computational Approaches in the Research of 4 Bromo 5 Isopropyl 1h Indazole

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-Bromo-5-isopropyl-1H-indazole and for assessing the purity of synthesized batches. These techniques probe the molecular framework in different ways, providing complementary pieces of information that, when combined, create a detailed molecular portrait.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

For this compound, ¹H NMR spectroscopy would be used to identify all non-exchangeable protons. The spectrum would show distinct signals for the aromatic protons on the indazole ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing bromine atom and the electron-donating isopropyl group. The coupling constants (J) between adjacent protons would reveal their spatial relationships, confirming the substitution pattern. The N-H proton of the indazole ring typically appears as a broad signal at a higher chemical shift.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon skeleton, including the quaternary carbons of the indazole ring that are not observed in the ¹H NMR spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data is illustrative and based on typical chemical shifts for substituted indazoles. Actual experimental values may vary.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| Aromatic CH | ¹H NMR | 7.0 - 8.0 | Multiple signals, splitting patterns depend on proton-proton coupling. |

| Isopropyl CH | ¹H NMR | 3.0 - 3.5 | Septet, coupled to the six methyl protons. |

| Isopropyl CH₃ | ¹H NMR | 1.2 - 1.5 | Doublet, coupled to the single methine proton. |

| Indazole N-H | ¹H NMR | 12.0 - 13.5 | Broad singlet, position can be solvent-dependent. |

| Aromatic C | ¹³C NMR | 110 - 145 | Signals for all carbon atoms in the fused ring system. |

| Isopropyl C | ¹³C NMR | 25 - 35 | Signal for the methine carbon. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. It can determine the molecular mass with extremely high accuracy, allowing for the unequivocal confirmation of the molecular formula, C₁₀H₁₁BrN₂. guidechem.com

The presence of a bromine atom is readily identified in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound.

Furthermore, analysis of the fragmentation patterns can provide structural information. Under electron ionization (EI), the molecule can break apart in predictable ways. Common fragmentation pathways for this compound might include the loss of the isopropyl group or the bromine atom, leading to fragment ions that can be used to piece together the molecular structure.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrN₂ | guidechem.com |

| Molecular Weight | 239.11 g/mol | guidechem.com |

| Monoisotopic Mass | 238.01056 Da | guidechem.com |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopies provide valuable insights into the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present. For this compound, the IR spectrum would be expected to show characteristic bands for N-H stretching (typically a broad band around 3100-3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the isopropyl group (just below 3000 cm⁻¹), C=C and C=N stretching in the aromatic ring system (in the 1450-1650 cm⁻¹ region), and C-Br stretching (at lower wavenumbers, typically 500-650 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. youtube.com The indazole ring system contains a conjugated π-electron system. Absorption of UV or visible light excites these electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, will show characteristic absorption maxima (λ_max) that are indicative of the extent of conjugation in the molecule. The position and intensity of these bands are influenced by the substituents on the indazole ring.

Table 3: Expected Spectroscopic Features for Functional Group Analysis

| Spectroscopy | Functional Group | Expected Absorption Region |

|---|---|---|

| IR | N-H Stretch | 3100 - 3300 cm⁻¹ |

| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850 - 2970 cm⁻¹ |

| IR | C=C / C=N Stretch | 1450 - 1650 cm⁻¹ |

Computational Chemistry and Molecular Modeling in Understanding this compound

Alongside experimental techniques, computational chemistry provides a theoretical framework to understand the behavior of this compound at the molecular level. These methods can predict properties that are difficult or impossible to measure experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic structure of a molecule. researchgate.net These calculations can optimize the molecule's geometry, predicting bond lengths and angles with high accuracy. For this compound, DFT calculations can provide insights into its reactivity. rsc.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. This is particularly relevant for understanding the regioselectivity of reactions involving the indazole ring, such as N-alkylation. nih.gov

Table 4: Selected Computed Properties for Indazole Derivatives

| Computed Property | Significance |

|---|---|

| Molecular Weight | 239.11 g/mol guidechem.com |

| Topological Polar Surface Area | 28.7 Ų guidechem.com |

| XLogP3-AA | 3.4 guidechem.com |

| HOMO-LUMO Gap | Predicts chemical reactivity and electronic transitions. |

Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis

While quantum calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. frontiersin.org For this compound, MD simulations can explore its conformational flexibility, particularly the rotation of the isopropyl group relative to the indazole ring.

By simulating the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological target) over nanoseconds or longer, MD can provide a dynamic picture of its stability and accessible conformations. frontiersin.org This is crucial for understanding how the molecule might adapt its shape to bind to a receptor or participate in intermolecular interactions. The simulations can reveal preferred conformations and the energy barriers between them, providing a more complete understanding of the molecule's behavior under realistic conditions.

Ligand-Based and Structure-Based Drug Design Principles Applied to Indazole Derivatives

The development of novel therapeutic agents frequently employs both ligand-based and structure-based drug design strategies. These approaches are particularly relevant for optimizing the pharmacological profile of compounds built around the indazole core.

Ligand-Based Drug Design: This strategy is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules (ligands) known to interact with the target to derive a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. For indazole derivatives, this could involve comparing the structures of various substituted indazoles with their measured biological activities to identify key features. youtube.com For instance, the position and nature of substituents on the indazole ring, such as the bromo and isopropyl groups in this compound, would be critical determinants of activity.

A common ligand-based method is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR, for example, correlates the biological activity of a series of compounds with their 3D properties, such as molecular shape and electrostatic potential. youtube.com For a series of indazole analogues, a 3D-QSAR study could reveal that a bulky, hydrophobic group at the 5-position (like the isopropyl group) and an electron-withdrawing group at the 4-position (like the bromo group) are favorable for a particular biological target.

Structure-Based Drug Design: When the 3D structure of the target protein is available, often through X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach involves docking candidate molecules into the active site of the target to predict their binding affinity and orientation. nih.govnih.gov

For indazole derivatives, which are known to act as kinase inhibitors, structure-based design has been instrumental. nih.govnih.gov For example, if this compound were to be investigated as a kinase inhibitor, its 3D structure would be docked into the ATP-binding site of the target kinase. The model would show how the indazole core and its substituents interact with the amino acid residues of the binding pocket. The bromo group might form halogen bonds, while the isopropyl group could fit into a hydrophobic pocket, and the NH group of the indazole ring could act as a hydrogen bond donor. This detailed understanding of interactions allows for the rational design of more potent and selective inhibitors.

| Design Principle | Application to Indazole Derivatives | Key Considerations for this compound |

| Ligand-Based Design | Development of pharmacophore models and QSAR from known active indazoles. youtube.comnih.gov | The spatial arrangement and electronic properties of the bromo and isopropyl groups are likely crucial for activity. |

| Structure-Based Design | Docking of indazole scaffolds into the active sites of target proteins, such as kinases, to guide optimization. nih.govnih.gov | The bromo group could participate in halogen bonding, and the isopropyl group in hydrophobic interactions within the target's binding site. |

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Hypotheses Generation

Cheminformatics and data mining are essential for modern drug discovery, enabling the analysis of large chemical and biological datasets to uncover structure-activity relationships (SAR). researchgate.netmedchemica.com For a class of compounds as broad as indazole derivatives, these computational tools are invaluable for generating and testing SAR hypotheses.

By analyzing databases of known bioactive molecules, cheminformatics tools can identify patterns. For instance, a data mining study might reveal that indazole derivatives with a substituent at the 4-position often exhibit a particular type of biological activity. nih.gov This could lead to the hypothesis that the 4-bromo substituent in this compound is a key contributor to its potential biological profile.

Furthermore, computational methods can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds. For this compound, these tools could predict its likely metabolic pathways, potential for toxicity, and oral bioavailability, guiding its further development.

A key aspect of SAR is understanding how small structural changes affect biological activity. For this compound, a systematic in silico study could involve virtually replacing the bromo group with other halogens (fluoro, chloro, iodo) or the isopropyl group with other alkyl groups to predict the impact on binding affinity for a specific target. This allows for the prioritization of the synthesis of compounds that are most likely to have improved properties.

| Computational Tool/Method | Application in SAR of Indazoles | Potential Insights for this compound |

| Molecular Docking | Predicting binding modes and affinities of indazole derivatives to target proteins. nih.govrsc.org | Elucidation of specific interactions of the bromo and isopropyl groups within a target's active site. |

| QSAR Modeling | Correlating structural features of indazoles with their biological activities. youtube.comnih.gov | Quantifying the contribution of the 4-bromo and 5-isopropyl substituents to the overall activity. |

| Pharmacophore Mapping | Identifying the essential 3D arrangement of chemical features required for activity. youtube.com | Defining the optimal spatial relationship of hydrophobic and hydrogen-bonding features for this scaffold. |

| ADMET Prediction | In silico assessment of drug-like properties. | Early-stage assessment of the pharmacokinetic and safety profile. |

Preclinical Pharmacological Investigations of 4 Bromo 5 Isopropyl 1h Indazole and Indazole Derivatives

In Vitro Biological Activity Profiling

Enzymatic Inhibition Assays

Indazole derivatives have been identified as inhibitors of a variety of enzymes implicated in cancer and other diseases. researchgate.net These include fibroblast growth factor receptor (FGFR) inhibitors, indoleamine-2,3-dioxygenase1 (IDO1) inhibitors, proviral integration site MuLV (Pim) kinase inhibitors, aurora kinases inhibitors, Bcr-Abl inhibitors, hypoxia-inducible factor-1 (HIF-1) inhibitors, and carbonic anhydrase (CA) inhibitors. researchgate.net For instance, certain indazole derivatives have shown potent inhibitory activity against Bcr-Abl, including the T315I mutant, with one compound demonstrating an IC₅₀ value of 0.014 µM against the wild type. researchgate.net Additionally, some derivatives have displayed nanomolar IC₅₀ values against Aurora A kinase. researchgate.net The potential for indazole-based compounds to inhibit xanthine (B1682287) oxidase is also an area of interest, with research focusing on non-purine scaffolds like triazoles, which share heterocyclic similarities with indazoles. nih.gov

Cell-Based Antiproliferative and Cytotoxic Activity Assessments in Cancer Cell Lines

The antiproliferative and cytotoxic effects of indazole derivatives have been evaluated in a multitude of human cancer cell lines. A variety of indazole derivatives have demonstrated significant growth inhibitory activity against cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and HepG-2 (hepatoma). nih.gov One particular compound exhibited a promising IC₅₀ value of 5.15 µM against the K562 cell line. nih.gov Other studies have reported IC₅₀ values ranging from 0.64 to 17 µM against A2780 (ovarian cancer) and A549 cells. nih.gov Furthermore, some indazole derivatives have shown potent activity against breast cancer cell lines, with one compound inhibiting 4T1 cell proliferation with IC₅₀ values between 0.23 and 1.15 µM. nih.gov The mechanism of action for some of these compounds appears to involve the induction of apoptosis, as evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indazole Derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| Polysubstituted Indazoles | A2780 (Ovarian) and A549 (Lung) | 0.64 - 17 | nih.gov |

| Indazole Derivative 2f | 4T1 (Breast) | 0.23 - 1.15 | nih.gov |

| Bcr-Abl Inhibitor | Bcr-Abl Wild Type | 0.014 | researchgate.net |

| Aurora A Kinase Inhibitor | HL60 (Leukemia) | 0.0083 | researchgate.net |

| Aurora A Kinase Inhibitor | HCT116 (Colon) | 0.0013 | researchgate.net |

Receptor Binding and Agonist/Antagonist Studies

The interaction of indazole derivatives with various receptors has been a key area of investigation. A series of indazole-3-carboxamides has been synthesized and evaluated for their antagonist affinity at the 5-HT₄ receptor. nih.gov Notably, 1-isopropylindazole-3-carboxamide derivatives demonstrated potent 5-HT₄ receptor antagonist activity. nih.gov The affinity of these compounds can be influenced by the substitution on the basic amine group, with those capable of forming hydrogen bonds showing increased activity. nih.gov While some of these compounds also exhibit affinity for 5-HT₃, alpha₁, and 5-HT₂ₐ receptors, selectivity for the 5-HT₄ receptor can be enhanced by increasing the conformational flexibility of the amine moiety. nih.gov Additionally, the in vitro activity of halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) at the CB1 receptor has been systematically examined, with some brominated analogs at the 5-position of the indazole core showing activity. nih.gov

Antimicrobial Spectrum of Activity

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov They have been tested against various Gram-positive and Gram-negative bacterial strains. nih.govmdpi.com For example, certain indazole derivatives have shown activity against Staphylococcus aureus, Enterococcus faecalis, and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com The 2H-indazole scaffold, in particular, has been explored for its antimicrobial properties. researchgate.net Beyond bacteria, the antifungal potential of indazoles has been noted against strains like Candida albicans. nih.gov Furthermore, some indazole derivatives have been reported to possess anti-HIV and antileishmanial activities. nih.govnih.gov

In Vivo Efficacy Studies in Animal Models of Disease

The in vivo efficacy of indazole derivatives has been investigated in animal models of inflammation. In a carrageenan-induced hind paw edema model in rats, indazole and its derivatives significantly and dose-dependently reduced inflammation. nih.govnih.gov For instance, 5-aminoindazole (B92378) produced a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov These studies support the in vitro findings and highlight the potential of indazole compounds as anti-inflammatory agents. nih.govnih.gov The anti-cancer activity of some indazole derivatives has also been evaluated in vivo. nih.gov

Efficacy in Infectious Disease Models

The indazole scaffold has served as a foundation for the development of novel anti-infective agents, with researchers exploring its potential against a range of pathogens.

A series of newly synthesized indazole-based thiadiazole hybrid derivatives were evaluated for their in-vitro antibacterial activity against several pathogenic strains. nih.gov Compounds 1, 2, 3, 5, 7, and 8 demonstrated notable minimum inhibitory concentrations (MIC) against E. coli, E. faecalis, and S. aureus when compared to the standard drug Azithromycin. nih.gov Specifically, compound 2 showed a MIC of 3.9 μg/mL against E. faecalis, and compound 3 also had a MIC of 3.9 μg/mL against the same strain. nih.gov

Another study focused on the antibacterial activity of indazole derivatives prepared from N-methyl-3-indazole carboxylic acid and 7-amino cephalosporic acid. researchgate.net The synthesized compounds were screened for their activity against various bacteria. Compound 1.3C showed maximum zone of inhibition against Bacillus thurengensis, Staphylococcus aureus, and Bacillus Subtilis. researchgate.net Compound 1.2B was most effective against Bacillus thurengensis and E. coli, while compound 1.1A showed maximum inhibition against Proteus vulgaris, Bacillus Subtilis, and Bacillus thurengensis. researchgate.net

In the realm of antiviral research, a novel arctigenin (B1665602) derivative, 4-(8-(2-ethylimidazole)octyloxy)-arctigenin (EOA) , was synthesized and evaluated for its anti-infectious hematopoietic necrosis virus (IHNV) activity. nih.gov EOA demonstrated a half-maximal inhibitory concentration (IC50) of 0.56 mg/L and significantly reduced the viral titer in epithelioma papulosum cyprinid (EPC) cells. nih.gov

Furthermore, some 2H-indazole derivatives have shown promise as antimicrobial and anti-inflammatory agents. mdpi.com In one study, compounds 2 and 3 displayed antibacterial activity against E. faecalis strains, while compound 5 was effective against S. aureus and S. epidermidis with MIC values between 64 and 128 µg/mL. mdpi.com

| Compound/Derivative | Infectious Agent | Model | Key Findings | Reference(s) |

| Indazole-thiadiazole hybrids (1, 2, 3, 5, 7, 8) | E. coli, E. faecalis, S. aureus | In vitro | Compound 2: MIC = 3.9 µg/mL (E. faecalis); Compound 3: MIC = 3.9 µg/mL (E. faecalis) | nih.gov |

| Indazole derivatives (1.1A, 1.2B, 1.3C) | B. thurengensis, S. aureus, B. Subtilis, E. coli, P. vulgaris | In vitro (Zone of Inhibition) | Compound 1.3C effective against B. thurengensis, S. aureus, B. subtilis | researchgate.net |

| 4-(8-(2-ethylimidazole)octyloxy)-arctigenin (EOA) | Infectious Hematopoietic Necrosis Virus (IHNV) | In vitro (EPC cells) & In vivo (Rainbow Trout) | IC50 = 0.56 mg/L; Reduced viral titer and mortality | nih.gov |

| 2H-Indazole derivatives (2, 3, 5) | E. faecalis, S. aureus, S. epidermidis | In vitro | MIC values of 64-128 µg/mL | mdpi.com |

Efficacy in Oncological Models

Indazole derivatives have shown significant promise in preclinical oncology, with several compounds demonstrating potent anti-proliferative and tumor-regressing activities.

One study reported the synthesis and evaluation of a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org In a 4T1 breast cancer xenograft model, compound 2f was able to suppress tumor growth. rsc.org

A series of 1H-indazole-3-amine derivatives were designed and synthesized, with compound 6o exhibiting a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. mdpi.com This compound also showed selectivity for cancer cells over normal cells. mdpi.com Another compound from a different series, 5k , showed the best inhibitory effect against the Hep-G2 hepatoma cell line with an IC50 of 3.32 µM. mdpi.com

Novel indazole analogues of curcumin (B1669340) were synthesized and tested for their cytotoxic activity. japsonline.com Compound 3b had the highest cytotoxicity against MCF-7 breast cancer cells, with an IC50 value between 45.97 and 86.24 µM. japsonline.com

Furthermore, a series of novel indazole derivatives were synthesized and evaluated for their anticancer activity against four human cancer cell lines. researchgate.net The IC50 values of these compounds ranged from 0.010±0.0042 to 12.8±3.77 μM. researchgate.net

In another study, 4,6-substituted-1H-indazole derivatives were evaluated as dual inhibitors of IDO1 and TDO. Compound 35 displayed potent IDO1 inhibitory activity with an IC50 of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. This compound also exhibited in vivo antitumor activity in a CT26 xenograft model. researchgate.net

| Compound/Derivative | Cancer Cell Line(s) | In Vitro/In Vivo Model | Key Findings (IC50/Efficacy) | Reference(s) |

| Compound 2f | Various | In vitro & 4T1 Xenograft | IC50: 0.23–1.15 μM; Suppressed tumor growth | rsc.org |

| Compound 6o | K562 | In vitro | IC50: 5.15 µM | mdpi.com |

| Compound 5k | Hep-G2 | In vitro | IC50: 3.32 µM | mdpi.com |

| Compound 3b | MCF-7 | In vitro | IC50: 45.97-86.24 µM | japsonline.com |

| Indazole derivatives (13a-13j) | A549, MCF7, A375, HT-29 | In vitro | IC50 range: 0.010±0.0042 to 12.8±3.77 μM | researchgate.net |

| Compound 35 | HeLa | In vitro & CT26 Xenograft | IDO1 IC50: 0.74 μM (enzymatic), 1.37 μM (cellular); Antitumor activity in vivo | researchgate.net |

Therapeutic Potential in Cardiovascular Disorders (e.g., Antiarrhythmic, Antihypertensive)

Indazole derivatives have been investigated for their potential in treating cardiovascular diseases, with studies demonstrating antiarrhythmic and antihypertensive effects. nih.gov

A review highlighted the potential of indazole derivatives in cardiovascular diseases, mentioning compounds like ARRY-371797 , a p38α selective kinase inhibitor, which has been tested for dilated cardiomyopathy. nih.gov Another promising derivative, DY-9760e , has shown cardioprotection against ischemic/reperfusion injury. nih.gov

In a study on antiarrhythmic activity, a 1,2,3-triazole derivative, compound 1 , was shown to have a dose-dependent antiarrhythmic effect against calcium-chloride-induced arrhythmia in rats, with an ED50 of 0.25 mg/kg. mdpi.com

Regarding antihypertensive effects, an aqueous extract of Anogeissus leiocarpa (AEAL), which contains various phytochemicals, was evaluated in L-NAME-induced hypertensive rats. nih.gov Daily administration of AEAL (50 mg/kg) significantly decreased the systolic blood pressure from 160.0 ± 5.8 mmHg to 108.8 ± 2.7 mmHg after four days. nih.gov While not a pure indazole, this demonstrates the potential of natural product-derived compounds in managing hypertension. Various animal models are utilized to screen for antihypertensive drugs, including spontaneously hypertensive rats and those with induced hypertension. imrpress.comresearchgate.netresearchgate.net

| Compound/Derivative | Cardiovascular Indication | Animal Model | Key Findings | Reference(s) |

| ARRY-371797 | Dilated Cardiomyopathy | Preclinical models leading to clinical trials | p38α selective kinase inhibitor | nih.gov |

| DY-9760e | Ischemia-Reperfusion Injury | Preclinical models | Cardioprotective effects | nih.gov |

| Compound 1 (1,2,3-triazole derivative) | Arrhythmia | Rat (calcium-chloride-induced) | ED50: 0.25 mg/kg | mdpi.com |

| Aqueous Extract of Anogeissus leiocarpa | Hypertension | Rat (L-NAME-induced) | Significant reduction in systolic blood pressure | nih.gov |

Central Nervous System (CNS) Activity (e.g., Antidepressant-like Effects)

Indazole derivatives have demonstrated a range of activities within the central nervous system, including neuroprotective and potential antidepressant-like effects. nih.govnih.gov

A study on novel indazole chemotypes identified compound 25c as a selective JNK3 inhibitor with an IC50 of 85.21 nM. nih.gov This compound showed neuroprotective effects in both in vitro and in vivo models of Parkinson's disease and exhibited good blood-brain barrier permeability. nih.gov

In the context of Alzheimer's disease, a series of 5-substituted indazole derivatives were found to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. researchgate.net Compound 4q was a potent and selective BChE inhibitor and was shown to be non-toxic to SH-SY5Y cells. researchgate.net

The potential for antidepressant-like effects has also been explored. nih.govresearchgate.netnih.gov A series of benzimidazole (B57391) based thiadiazole and carbohydrazide (B1668358) conjugates were synthesized, and compound 5i was found to exhibit significant antidepressant activity in vivo at 50 mg/Kg. researchgate.net Another study on benzimidazolepiperidine derivatives showed that compounds 2c, 2d, 2e, 2f, 2g, and 2h possessed notable antidepressant-like activities in mouse models. researchgate.net

Furthermore, synthetic isoxazolone derivatives have been evaluated for their neuroprotective potential in an ethanol-induced neurodegeneration model in mice, demonstrating the ability to reverse cognitive deficits and reduce inflammatory markers. nih.gov

| Compound/Derivative | CNS Target/Indication | In Vitro/In Vivo Model | Key Findings | Reference(s) |

| Compound 25c | JNK3/Parkinson's Disease | In vitro & In vivo PD models | JNK3 IC50: 85.21 nM; Neuroprotective | nih.gov |

| Compound 4q | BChE/Alzheimer's Disease | In vitro (SH-SY5Y cells) | Potent and selective BChE inhibitor; Non-toxic | researchgate.net |

| Compound 5i (benzimidazole based) | Antidepressant | In vivo (mouse) | Significant antidepressant activity at 50 mg/kg | researchgate.net |

| Benzimidazolepiperidine derivatives | Antidepressant | In vivo (mouse) | Notable antidepressant-like effects | researchgate.net |

| Isoxazolone derivatives | Neuroprotection | Mouse (ethanol-induced neurodegeneration) | Reversed cognitive deficits and reduced inflammation | nih.gov |

Metabolic Disease Intervention Studies

The therapeutic potential of indazole derivatives extends to metabolic disorders, with preclinical studies investigating their effects on conditions like diabetes.

A series of newly synthesized indazole-based thiadiazole hybrid derivatives were evaluated for their in-vitro α-glucosidase inhibitory activity, a target for managing type 2 diabetes. nih.gov Several derivatives, including compounds 1, 2, 3, 5, 7, and 8 , demonstrated remarkable inhibitory activity against α-glucosidase, with some showing superior potency compared to the standard drug acarbose. nih.gov

A review on indazole derivatives highlighted their potential beneficial effects against metabolic diseases such as hyperlipidemia and obesity, although specific preclinical data for these indications are less detailed in the provided context. nih.gov The review mentions that indazole derivatives are being explored for these conditions, suggesting an active area of research. nih.gov

| Compound/Derivative | Metabolic Disease Target | Model | Key Findings | Reference(s) |

| Indazole-thiadiazole hybrids (1, 2, 3, 5, 7, 8) | α-glucosidase | In vitro | Significant inhibitory activity, some superior to acarbose | nih.gov |

| General Indazole Derivatives | Hyperlipidemia, Obesity | --- | Mentioned as having potential beneficial effects | nih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Preclinical Settings

Understanding the relationship between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is crucial for drug development. innoserlaboratories.com Preclinical studies in animal models, such as mice and rats, are essential for establishing these PK/PD relationships. innoserlaboratories.comenamine.net

In another example, the preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole (B1672859) formulation were evaluated. nih.govresearchgate.net The study determined the No Observed Adverse Effect Level (NOAEL) in rats and dogs, providing crucial data for assessing the risk/benefit profile. nih.gov

The development of a PK/PD model for the nitroimidazole DNDI-0690 in mouse models of cutaneous leishmaniasis allowed for the investigation of free drug exposure at the site of infection and the subsequent parasite elimination. dndi.org This highlights the importance of PK/PD modeling in designing effective dosing regimens.

The general approach to preclinical PK/PD studies involves administering the compound through various routes (e.g., intravenous, oral) and measuring its concentration in plasma and target tissues over time, alongside the assessment of a relevant pharmacodynamic marker or therapeutic effect. enamine.net This data is then used to build models that can predict the drug's behavior and efficacy in different scenarios.

Mechanistic Elucidation of the Biological Actions of 4 Bromo 5 Isopropyl 1h Indazole

Identification of Molecular Targets and Biological Pathways

Research has identified 4-bromo-5-isopropyl-1H-indazole as a crucial building block in the synthesis of modulators for the C5a receptor (C5aR), a key component of the innate immune system. google.com The C5a receptor, also known as CD88, is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. google.comgoogle.com It is the receptor for the complement component C5a, a potent anaphylatoxin and chemoattractant that is generated during the activation of the complement cascade. google.comgoogle.com

The biological pathway implicated is the complement system, a fundamental part of the body's defense mechanism. google.com Upon activation, the complement system generates a series of protein fragments, including C5a, which then signal through their respective receptors to orchestrate an inflammatory response. The interaction of C5a with its receptor is a critical step in recruiting immune cells, such as neutrophils, eosinophils, basophils, and monocytes, to sites of inflammation or injury. google.com Therefore, compounds that modulate the C5a receptor can have significant effects on a wide range of inflammatory and immune-mediated diseases. google.com

Table 1: Key Molecular Target and Biological Pathway

| Feature | Description |

| Molecular Target | C5a Receptor (CD88) |

| Receptor Class | G-protein Coupled Receptor (GPCR) |

| Biological Pathway | Complement System |

| Key Ligand | C5a |

| Biological Response | Inflammation, Chemotaxis of Immune Cells |

Biochemical Characterization of Target Engagement

The engagement of the C5a receptor by its ligands, including the modulators synthesized from this compound, is characterized by high-affinity binding to this 52 kD membrane-bound protein. google.com As a GPCR, the C5a receptor transduces extracellular signals into intracellular responses. The binding of an agonist, such as C5a, induces a conformational change in the receptor, leading to the activation of intracellular G-proteins.

The derivatives of this compound are designed to act as modulators of this receptor, with the potential to be neutral antagonists or inverse agonists. google.com This means they can bind to the receptor and prevent its activation by C5a, thereby blocking the downstream inflammatory signals. The biochemical characterization of this engagement would typically involve radioligand binding assays to determine the affinity (Ki or IC50 values) of the compounds for the C5a receptor and functional assays to measure their ability to inhibit C5a-induced cellular responses, such as calcium mobilization or chemotaxis.

Elucidation of Signaling Pathway Modulation (e.g., ASK1-p38/JNK Signaling)

The activation of the C5a receptor initiates a cascade of intracellular signaling events. Upon ligand binding, the receptor-coupled G-proteins activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). This leads to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Furthermore, C5aR signaling is known to activate mitogen-activated protein kinase (MAPK) pathways, which include the p38 and c-Jun N-terminal kinase (JNK) signaling cascades. Apoptosis signal-regulating kinase 1 (ASK1) is an upstream activator of both p38 and JNK pathways in response to various stressors, including inflammatory signals. By blocking the C5a receptor, the modulators derived from this compound would effectively inhibit the activation of these downstream pathways, leading to a reduction in the production of pro-inflammatory cytokines and a decrease in cellular inflammatory responses.

Table 2: C5a Receptor Downstream Signaling Pathways

| Pathway | Key Components | Cellular Outcome |

| G-protein Activation | Gαi, Gαq/11, Gβγ | Activation of downstream effectors |

| PLC/PKC Pathway | Phospholipase C, IP3, DAG, Protein Kinase C | Calcium mobilization, cellular activation |

| PI3K/Akt Pathway | Phosphoinositide 3-kinase, Akt | Cell survival, proliferation |

| MAPK Pathways | ASK1, p38, JNK, ERK | Gene expression, cytokine production, inflammation |

Molecular Docking and Dynamics for Ligand-Receptor Interaction Hypotheses

While specific molecular docking studies for this compound itself are not publicly available, the design of its derivatives as C5a receptor modulators implies a structure-activity relationship that is amenable to computational modeling. The 4-bromo and 5-isopropyl substituents on the indazole core are likely crucial for establishing the correct conformation and electronic properties of the final active molecule, enabling it to fit optimally into the ligand-binding pocket of the C5a receptor.

Molecular docking simulations would hypothesize that the indazole scaffold serves as a key structural motif, with the bromine atom and isopropyl group making specific interactions with amino acid residues within the receptor's binding site. These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds, all of which would contribute to the high-affinity binding of the modulator. Molecular dynamics simulations could further elucidate the stability of the ligand-receptor complex and the conformational changes induced upon binding.

Cellular Localization and Functional Studies

The primary cellular localization of the molecular target, the C5a receptor, is on the surface of various immune cells. These include neutrophils, eosinophils, basophils, mast cells, monocytes, and macrophages. Therefore, functional studies of C5a receptor modulators derived from this compound would be conducted using these cell types.

Functional assays would aim to demonstrate the inhibitory effect of these compounds on C5a-mediated cellular functions. Key in vitro functional studies would include:

Chemotaxis assays: Measuring the ability of the compounds to block the migration of immune cells towards a C5a gradient.

Calcium mobilization assays: Assessing the inhibition of the C5a-induced rise in intracellular calcium levels.

Cytokine release assays: Quantifying the reduction in the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with C5a.

Furthermore, the patent literature suggests that these modulators can be used as probes for the localization of C5a receptors, indicating their potential utility in diagnostic and research applications to visualize the distribution of these receptors in tissues. google.com

Translational Prospects and Advanced Research Trajectories for 4 Bromo 5 Isopropyl 1h Indazole

Potential Applications in Drug Discovery and Development Programs

The indazole nucleus is a versatile pharmacophore, and its derivatives have been successfully developed into drugs for a range of diseases. googleapis.comdoi.org The specific substitution pattern of a bromo group at the 4-position and an isopropyl group at the 5-position of the 1H-indazole core in 4-Bromo-5-isopropyl-1H-indazole suggests several potential avenues for its application in drug discovery.

One of the most prominent areas of application for indazole derivatives is in the development of kinase inhibitors for cancer therapy. googleapis.comgoogle.com Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. googleapis.com The indazole scaffold can be elaborated with various substituents to achieve potent and selective inhibition of specific kinases. googleapis.com While direct studies on the kinase inhibitory activity of this compound are not yet available, its potential as a kinase inhibitor can be inferred from the activities of structurally related compounds.

A significant and concrete application of this compound has been demonstrated in its use as a key intermediate in the synthesis of modulators of the mammalian complement C5a receptor. google.com The C5a receptor is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and cardiovascular conditions. google.com By serving as a building block for these C5a receptor modulators, this compound plays a critical role in the development of novel treatments for these debilitating disorders.

The synthesis of this compound has been described in detail, highlighting its accessibility for further research and development. doi.org The process involves the reaction of 2-bromo-6-fluoro-3-isopropyl-benzaldehyde with hydrazine (B178648) hydrate (B1144303). doi.org

Table 1: Synthesis of this compound

| Step | Reactants | Reagents | Product | Reference |

| 1 | 2-bromo-6-fluoro-3-isopropyl-benzaldehyde | Hydrazine hydrate (N₂H₄·H₂O), DMSO | This compound | doi.org |

Challenges and Opportunities in Translational Research for Indazole Derivatives

The path from a promising chemical compound to a clinically approved drug is fraught with challenges. For indazole derivatives, including this compound, these hurdles are both scientific and logistical. A key challenge lies in achieving target selectivity. googleapis.com While many indazole-based compounds show potent activity, ensuring they inhibit the intended biological target without affecting other essential proteins is crucial to minimize side effects.

Another significant challenge is the optimization of pharmacokinetic properties. A drug candidate must be well-absorbed, distributed to the site of action, metabolized at an appropriate rate, and excreted from the body. The physicochemical properties of this compound, such as its lipophilicity, will influence these parameters.

Despite these challenges, there are substantial opportunities. The modular nature of the indazole scaffold allows for extensive structure-activity relationship (SAR) studies. doi.org By systematically modifying the substituents on the indazole ring, researchers can fine-tune the compound's properties to enhance its efficacy and safety. The bromine atom at the 4-position, for instance, provides a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.

Development of Next-Generation Indazole-Based Therapeutic Agents

The development of next-generation indazole-based therapeutics will likely focus on several key areas. One promising approach is the design of multi-target agents. Many complex diseases, such as cancer, involve multiple pathological pathways. googleapis.com Indazole derivatives that can simultaneously modulate several key targets could offer superior therapeutic efficacy compared to single-target drugs.

Furthermore, the development of covalent inhibitors represents another exciting frontier. The identification of MRTX849, a covalent inhibitor of KRASG12C for the treatment of cancer, which utilizes a protected this compound intermediate in its synthesis, underscores the potential of this chemical family. doi.org Covalent inhibitors form a permanent bond with their target protein, which can lead to a more durable and potent therapeutic effect.

The exploration of novel biological targets for indazole derivatives beyond kinases and C5a receptors is also a promising avenue. The broad biological activity of this class of compounds suggests that they may have utility in treating a wide range of other diseases. doi.org

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and indazole research is no exception. These computational tools can be applied at various stages of the drug development pipeline. For instance, AI/ML models can be used to predict the biological activity and physicochemical properties of virtual libraries of indazole derivatives, helping to prioritize the most promising candidates for synthesis and testing. google.com

AI can also be employed to analyze large datasets from high-throughput screening and 'omics' studies to identify novel drug targets and biomarkers associated with the response to indazole-based therapies. By integrating diverse data sources, AI can help to build more predictive models of disease and drug action, ultimately accelerating the development of more effective and personalized medicines. google.com

Table 2: Potential AI/ML Applications in Indazole Research

| Application Area | Description | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Accelerates hit identification and reduces screening costs. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity based on chemical structure. | Guides the design of more potent and selective compounds. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of compounds with poor pharmacokinetic profiles. |

| Target Identification | Analysis of biological data to identify novel drug targets for indazole derivatives. | Expands the therapeutic potential of the indazole scaffold. |

Future Perspectives for the Chemical and Biomedical Exploration of this compound

The future for this compound and its derivatives appears bright. While specific biological data on this compound is limited, its role as a key synthetic intermediate for potent C5a receptor modulators provides a strong impetus for further investigation. google.com Future research should focus on a comprehensive evaluation of its biological activity profile, including its potential as a kinase inhibitor and its effects on other relevant biological targets.

The synthesis of a focused library of derivatives based on the this compound scaffold, leveraging the reactivity of the bromo substituent, will be crucial for exploring its full therapeutic potential. The combination of traditional medicinal chemistry approaches with the power of AI and machine learning will undoubtedly accelerate the journey of this promising chemical entity from a laboratory curiosity to a potential life-saving therapeutic. The continued exploration of the chemical and biomedical properties of this compound holds the promise of delivering next-generation medicines for a range of unmet medical needs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5-isopropyl-1H-indazole, considering regioselectivity challenges in indazole functionalization?

- Methodological Answer : Synthesis typically involves cyclization of substituted hydrazines with ketones or aldehydes, followed by bromination. To address regioselectivity, directing groups (e.g., nitro or methoxy) can be introduced to guide bromination to the 4-position. Purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterization by -/-NMR and high-resolution mass spectrometry (HRMS) are critical. For analogous bromo-indazoles, cyclization under acidic conditions (HSO/EtOH) and subsequent bromination with NBS have been reported .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural isomers?

- Methodological Answer :

- NMR : The 4-bromo substituent deshields adjacent protons, leading to distinct splitting patterns in -NMR. The isopropyl group shows characteristic doublets (CH(CH)) at δ ~2.9–3.2 ppm.

- IR : C-Br stretching vibrations appear at ~550–650 cm.

- MS : The molecular ion cluster (M, M+2) with a 1:1 ratio confirms bromine presence. HRMS can resolve mass defects from isopropyl (CH) vs. other alkyl groups .

Q. What crystallization strategies improve the success rate of X-ray diffraction studies for brominated indazoles?

- Methodological Answer : Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMF/EtOH mixtures) promotes single-crystal growth. For bromo-indazoles, heavy atom effects enhance diffraction quality. Software suites like SHELX and WinGX are used for structure solution and refinement, with anisotropic displacement parameters for Br atoms .

Advanced Research Questions

Q. How do exchange-correlation functionals in DFT impact the accuracy of electronic property predictions for this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (~20–25%) improve thermochemical accuracy for halogenated systems. Basis sets like 6-311++G(d,p) account for polarization and diffuse effects. Validation against experimental UV-Vis spectra and ionization potentials is recommended. Studies on similar systems show average deviations <3 kcal/mol when using hybrid functionals .

Q. How can researchers resolve contradictions between experimental crystallographic data and computational geometry optimizations?

- Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., van der Waals interactions) not modeled in gas-phase DFT. Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles. Use software like ORTEP to visualize anisotropic displacement ellipsoids and identify steric strain. Iterative refinement in SHELXL with restraints for disordered regions may reconcile data .

Q. What strategies validate the biological activity of this compound derivatives in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Enzymatic Assays : Test α-glucosidase inhibition (IC) with p-nitrophenyl glucopyranoside as substrate.

- Antioxidant Screening : Use DPPH radical scavenging assays (IC values at 517 nm).

- SAR Analysis : Correlate substituent electronic effects (Hammett σ constants) with bioactivity. For bromo-indazoles, 5-substituents often enhance potency due to hydrophobic interactions .

Q. What safety protocols are critical when handling this compound due to bromine’s reactivity?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats). Avoid contact with reducing agents (risk of HBr release). Spills should be neutralized with NaHCO, followed by ethanol rinsing. Emergency procedures include skin washing (15 min, soap/water) and inhalation management (fresh air/artificial respiration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.